
Amlodipine benzoate
Übersicht
Beschreibung
Amlodipine benzoate is a medication used alone or in combination with other drugs to treat hypertension (high blood pressure). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly . It belongs to a class of drugs known as calcium channel blockers .
Synthesis Analysis
Amlodipine besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. The rate of absorption of amlodipine besylate tablet is controlled by the rate of dissolution .Molecular Structure Analysis
The molecular formula of Amlodipine benzoate is C20H25ClN2O5 .Chemical Reactions Analysis
Amlodipine besylate has been subjected to various stress conditions in solution, including acid and alkali hydrolysis, chemical oxidation, and photodegradation. The total degradation of amlodipine besylate was achieved in 5 mol/L NaOH at 80 °C for 6 h .Wissenschaftliche Forschungsanwendungen
Coronary Artery Disease
It is also effective in treating coronary artery disease. Amlodipine helps by dilating the coronary arteries, improving blood flow to the heart muscle, and reducing the risk of angina .
Pharmacokinetic Research
Research on the pharmacokinetics of Amlodipine benzoate, comparing different salts like maleate vs besylate, has been conducted to understand its absorption and metabolism within the body .
Drug Development
Amlodipine’s role in drug development includes studies on its forced degradation to understand the stability and formation of degradation products, which is crucial for ensuring the safety and efficacy of pharmaceuticals .
Cardiovascular Protection
Clinical trials have highlighted Amlodipine’s unique properties that offer better cardiovascular protection compared to other antihypertensive agents, particularly in preventing stroke and cardiovascular diseases .
Antimicrobial Potential
Emerging studies suggest that Amlodipine may possess antibiotic properties, indicating its potential to be repurposed as an assisting drug in antimicrobial therapy .
Wirkmechanismus
Target of Action
Amlodipine benzoate primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the influx of calcium ions, which is a key process in muscle contraction. By targeting these channels, amlodipine benzoate can effectively control the contraction of the muscles, thereby influencing blood pressure and heart rate .
Mode of Action
Amlodipine benzoate interacts with its targets by inhibiting the transmembrane influx of calcium ions into the vascular smooth muscle and cardiac muscle . This inhibition results in the relaxation of the muscles, leading to peripheral arterial vasodilation . The vasodilation reduces peripheral vascular resistance, which in turn lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by amlodipine benzoate is the calcium signaling pathway. By blocking the calcium channels, amlodipine benzoate disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The disruption of calcium ion flow leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
Amlodipine benzoate exhibits good absorption and is well-distributed in the body . It undergoes hepatic metabolism, with about 90% of the drug being converted to inactive metabolites . The elimination half-life of amlodipine benzoate is between 30 to 50 hours, allowing for once-daily dosing . Its bioavailability is influenced by factors such as the rate of absorption, distribution, metabolism, and excretion (ADME properties) .
Result of Action
The molecular effect of amlodipine benzoate’s action is the inhibition of calcium ion influx into the muscle cells, leading to muscle relaxation . On a cellular level, this results in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure . These effects make amlodipine benzoate effective in the treatment of conditions like hypertension and angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of amlodipine benzoate. For instance, exposure to light can lead to the degradation of the drug, affecting its potency . Additionally, the physiological environment, such as the pH level, can impact the drug’s release and absorption . Therefore, understanding these factors is crucial for optimizing the therapeutic use of amlodipine benzoate.
Safety and Hazards
Amlodipine benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .
Relevant Papers A review paper focusing on amlodipine showed how its unique properties may provide enhanced cardiovascular protections compared with other antihypertensive agents . Another paper emphasized that amlodipine may be a good candidate for blood pressure control in Indian patients with essential hypertension in certain age groups .
Eigenschaften
IUPAC Name |
benzoic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCEXXEUXIPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239916-29-0 | |
| Record name | Amlodipine benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239916290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)
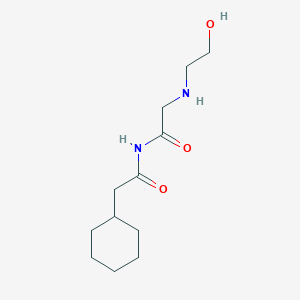
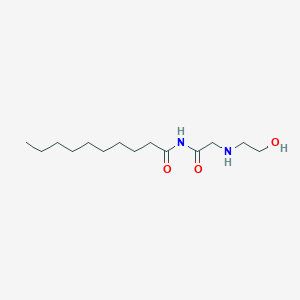


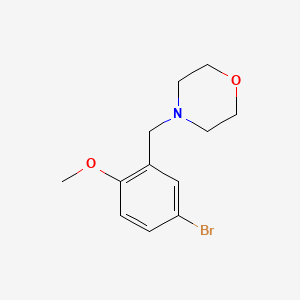
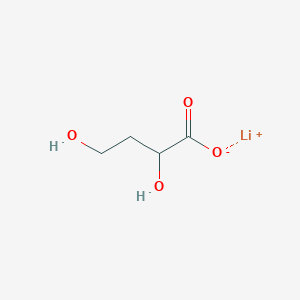
![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

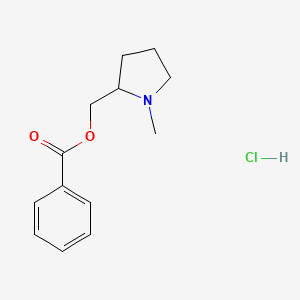
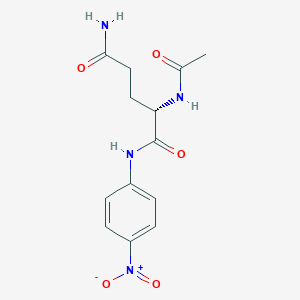
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)